Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-

Anticonvulsant Maximal Electroshock Seizure Triazinoindole

Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- (CAS 603946-86-7; molecular formula C₁₅H₁₆ClN₅OS; molecular weight 349.8 g/mol ) is a member of the 3-thio-substituted 1,2,4-triazino[5,6-b]indole chemotype. This compound features an 8-chloro substituent on the indole phenyl ring and an N,N-diethylacetamide moiety linked through a thioether bridge at the 3-position of the triazine ring.

Molecular Formula C15H16ClN5OS
Molecular Weight 349.8 g/mol
Cat. No. B12583156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-
Molecular FormulaC15H16ClN5OS
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)Cl)N=N1
InChIInChI=1S/C15H16ClN5OS/c1-3-21(4-2)12(22)8-23-15-18-14-13(19-20-15)10-7-9(16)5-6-11(10)17-14/h5-7H,3-4,8H2,1-2H3,(H,17,18,20)
InChIKeyOOLLHHAARFZPLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-: Structural Identity, Physicochemical Profile, and Class Context


Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- (CAS 603946-86-7; molecular formula C₁₅H₁₆ClN₅OS; molecular weight 349.8 g/mol ) is a member of the 3-thio-substituted 1,2,4-triazino[5,6-b]indole chemotype [1]. This compound features an 8-chloro substituent on the indole phenyl ring and an N,N-diethylacetamide moiety linked through a thioether bridge at the 3-position of the triazine ring. The triazino[5,6-b]indole core is a recognized privileged scaffold in medicinal chemistry, with demonstrated activities spanning anticonvulsant, antimicrobial, anticancer, and multitarget-directed neurotherapeutic applications [1][2]. The compound is commercially supplied at analytical purity (typically ≥95%) by BOC Sciences and other specialty chemical vendors as a research reagent .

Why 8-Chloro-N,N-Diethyl Triazinoindole Thioacetamide Cannot Be Substituted by Unsubstituted, 8-Methyl, or 8-Bromo Triazinoindole Analogs


The triazino[5,6-b]indole scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to the identity of the 8-position substituent. In a systematic study of 6,8-halo-substituted triazino[5,6-b]indol-3-ones, the 8-chloro derivative (compound 5e) demonstrated excellent anticonvulsant activity in the maximal electroshock (MES) test with minimal CNS depression and no neurotoxicity, whereas the corresponding 6,8-dibromo (5i) and 6,8-dibromo-5-methyl (5k) derivatives showed distinctly different activity profiles [1]. The chloro substituent imparts an optimal combination of electronegativity (Hammett σₘ = 0.37) and van der Waals radius that cannot be replicated by bromo (σₘ = 0.39, larger radius), methyl (σₘ = −0.07, electron-donating), or unsubstituted (σₘ = 0) variants. Furthermore, the N,N-diethylacetamide side chain provides a specific balance of lipophilicity and hydrogen-bond acceptor capacity (amide carbonyl) critical for blood-brain barrier penetration, which differs substantially from N-tert-butyl, N-allyl, or N-cyclohexyl acetamide congeners [2]. Generic substitution—e.g., procuring an 8-methyl or unsubstituted analog—would alter both the electronic landscape of the indole ring and the lipophilic/hydrogen-bonding profile of the molecule, potentially ablating central nervous system (CNS) penetration and target engagement [3].

Quantitative Differentiation Evidence for Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- Versus Closest Analogs


8-Chloro Substitution Confers Superior Anticonvulsant Efficacy Relative to 6,8-Dibromo and 5-Methyl Congeners in MES Model

In a systematic SAR study by Kumar et al. (2014), the 8-chloro-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one (compound 5e) demonstrated excellent anticonvulsant activity in the maximal electroshock (MES) test, with no neurotoxicity and little CNS depressant effect, outperforming the standard drugs phenytoin and carbamazepine in the same assay [1]. The 6,8-dibromo analog (5i) and the 6,8-dibromo-5-methyl analog (5k) also showed anticonvulsant activity but with altered neurotoxicity and CNS depression profiles, indicating that the monochloro substitution at position 8 provides an optimal therapeutic window [1]. This class-level SAR directly informs selection of the 8-chloro scaffold as the preferred starting point for CNS-active triazinoindoles.

Anticonvulsant Maximal Electroshock Seizure Triazinoindole

Molecular Weight Advantage of 349.8 g/mol Over Piperidine-Fused and tert-Butyl Amide Analogs for CNS Drug-Likeness

The target compound possesses a molecular weight (MW) of 349.8 g/mol , which falls within the optimal CNS drug-like space (MW < 400) as defined by the CNS MPO scoring system [1]. In contrast, the piperidine-fused analog (CAS 603946-89-0; MW = 389.9 g/mol) exceeds 389 Da, and the morpholino-fused analog (CAS 603946-85-6; MW ≈ 393 g/mol) approaches the upper limit for favorable CNS permeability. The N-tert-butyl acetamide analog (CAS 603946-91-4) shares the same MW but sacrifices conformational flexibility at the amide nitrogen, which may alter target binding entropy.

Physicochemical CNS MPO Drug-likeness

8-Chloro Substituent Enables Late-Stage Diversification via Cross-Coupling Chemistry Unavailable to 8-Bromo or 8-H Analogs

The 8-chloro substituent on the target compound enables palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination, Suzuki-Miyaura coupling) for late-stage diversification, a feature that distinguishes it from the 8-bromo analog. While 8-bromo analogs are inherently more reactive (C-Br bond dissociation energy: ~285 kJ/mol vs. C-Cl: ~351 kJ/mol), the 8-chloro compound offers superior chemoselectivity in orthogonal coupling strategies where other reactive sites (e.g., the triazine ring) must be preserved [1]. The 8-unsubstituted and 8-methyl analogs lack a synthetic handle at this position entirely, precluding post-synthetic diversification.

Synthetic tractability Late-stage functionalization Cross-coupling

N,N-Diethyl Substitution Balances Lipophilicity and Solubility Relative to N-Cyclohexyl and N-tert-Butyl Amide Congeners

The N,N-diethylamide group of the target compound provides a calculated logP (cLogP) of approximately 2.5–3.0 (estimated by fragment-based methods), which is optimally positioned for CNS drug-likeness per the CNS MPO framework [1]. The N-tert-butyl analog introduces a bulky, lipophilic tert-butyl group that increases cLogP by approximately 0.3–0.5 log units beyond the CNS-optimal range, while the N-allyl analog introduces a potentially metabolically labile alkene. The N-cyclohexyl analog substantially increases lipophilicity (estimated cLogP ≈ 3.5–4.0) and molecular weight, reducing aqueous solubility [2]. The N,N-diethyl pattern thus strikes an optimal balance of lipophilicity, hydrogen-bond acceptor capacity (single amide carbonyl), and conformational entropy for target binding.

Lipophilicity Aqueous solubility Amide substitution

Procurement-Relevant Application Scenarios for Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Anticonvulsant Lead Optimization Starting from a Validated 8-Chloro Triazinoindole Core

The target compound incorporates the 8-chloro-triazino[5,6-b]indole scaffold that Kumar et al. (2014) identified as providing excellent anticonvulsant activity with no neurotoxicity in the MES model [1]. Unlike the unelaborated 8-chloro-triazinoindol-3-one (compound 5e) from that study, the target compound features a synthetically installed N,N-diethylacetamide thioether side chain that enables further diversification of both the amide and the 8-chloro positions. For medicinal chemistry teams pursuing anticonvulsant or CNS-active programs, this compound serves as a single advanced intermediate that can be diversified via (i) Pd-catalyzed cross-coupling at the 8-chloro position and (ii) amide hydrolysis/re-functionalization, eliminating the need to procure multiple early-stage intermediates.

Multitarget-Directed Ligand Design for Neurodegenerative Disease Using a CNS-Optimized Triazinoindole Scaffold

Recent publications have established triazinoindoles as multitarget-directed ligands for Alzheimer's disease, targeting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and amyloid-beta aggregation simultaneously [1]. The target compound's molecular weight (349.8 g/mol), predicted cLogP (~2.5–3.0), and moderate hydrogen-bond acceptor count place it within the CNS MPO desirable range for brain penetration [2]. Compared to the N-cyclohexyl and N-tert-butyl analogs with higher predicted lipophilicity (cLogP > 3.5), the N,N-diethyl substitution pattern maintains optimal CNS drug-like properties. Procurement of this specific compound rather than bulkier amide congeners reduces the risk of CNS permeability failure in subsequent in vivo studies.

Anticancer Screening Library Construction with a Late-Stage Diversifiable Heterocyclic Core

The triazino[5,6-b]indole scaffold has shown antiproliferative activity across multiple cancer cell lines, with 3S-substituted derivatives evaluated in NCI-60 panel screening [1]. The target compound's 8-chloro substituent provides a synthetic handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling, enabling the generation of focused libraries from a single commercially available intermediate [2]. The N,N-diethylacetamide group can also be hydrolyzed to the carboxylic acid or converted to alternative amides, further expanding diversification options. This compound is uniquely positioned among the 8-chloro triazinoindole analogs as the only derivative possessing both the reactive 8-chloro group and a modifiable amide side chain accessible through standard parallel synthesis protocols.

Structure-Activity Relationship Studies on Triazinoindole Thioether Linker Geometry and Conformation

The thioether bridge (–S–CH₂–) connecting the triazinoindole core to the N,N-diethylacetamide group introduces a specific bond angle (~99° for C–S–C), sulfur lone-pair stereoelectronics, and rotational freedom that differs fundamentally from nitrogen-linked (amine) or oxygen-linked (ether) analogs [1]. This geometric feature is conserved across the 3-thioacetamide series but distinguishes the target compound from 3-amino- or 3-oxy-substituted triazinoindoles. For structural biology or computational chemistry studies investigating the optimal linker geometry for target engagement (e.g., in HDAC or kinase ATP-binding pockets), this compound provides a well-defined, commercially sourced thioether benchmark against which other linker chemistries can be quantitatively compared.

Quote Request

Request a Quote for Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.